

Unveiling the Kinase Selectivity Profile of IV-361: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **IV-361**, a potent and selective inhibitor of Cyclin-Dependent Kinase 7 (CDK7). Understanding the cross-reactivity of a kinase inhibitor is paramount for accurate interpretation of experimental results and for the development of safe and effective therapeutics. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of key concepts and workflows.

Note on Compound Identity: Publicly available information on a compound designated "IV-361" with comprehensive kinase screening data is limited. However, research on a highly selective CDK7 inhibitor, UD-017, developed by Ube Industries, the assignee of the patent associated with IV-361 (US20190256531A1), offers significant insights. The data presented here is based on the reported selectivity profile of UD-017, which is considered a surrogate for or identical to IV-361 for the purposes of this guide.

Quantitative Kinase Selectivity of IV-361 (UD-017)

IV-361 (UD-017) has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for its primary target, CDK7. The following table summarizes the inhibitory activity of **IV-361** against CDK7 and other representative kinases.



Target Kinase	IC50 / Ki (nM)	Selectivity vs. CDK7
CDK7	≤ 50 (Ki)[1], 16 (IC50)[2][3]	Primary Target
CDK2	≥ 1000 (Ki)[1]	>20-fold
PLK1	≥ 5000 (Ki)[1]	>100-fold
Other CDKs	-	>300-fold[3]
Panel of 313 Kinases	-	Reported to be almost mono- specific for CDK7[3]

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves a series of robust biochemical and cellular assays. Below are detailed methodologies for key experiments typically employed in such assessments.

In Vitro Kinase Inhibition Assay (Radiometric)

This biochemical assay is a gold standard for quantifying the potency of an inhibitor against a purified kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **IV-361** against a panel of purified kinases.

Materials:

- Purified recombinant kinases
- · Specific peptide substrates for each kinase
- IV-361 (or test compound)
- [y-33P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)



- 96-well filter plates
- Scintillation counter

Procedure:

- Compound Preparation: Prepare a serial dilution of **IV-361** in DMSO.
- Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.
- Inhibitor Addition: Add the diluted IV-361 or DMSO (vehicle control) to the wells.
- Reaction Initiation: Initiate the kinase reaction by adding [y-33P]ATP.
- Incubation: Incubate the plate at 30°C for a predetermined time, allowing for the phosphorylation of the substrate.
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Washing: Transfer the reaction mixture to a filter plate and wash extensively to remove unincorporated [y-33P]ATP.
- Detection: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
- Data Analysis: Calculate the percentage of kinase inhibition for each concentration of IV-361 compared to the control. Determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., KINOMEscan™)

This assay format measures the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large number of kinases.

Objective: To quantitatively assess the binding affinity (Kd) of **IV-361** across a broad spectrum of the human kinome.



Materials:

- DNA-tagged recombinant kinases
- Immobilized, broadly active kinase inhibitor (ligand) on a solid support (e.g., beads)
- IV-361 (or test compound)
- · Quantitative PCR (qPCR) reagents

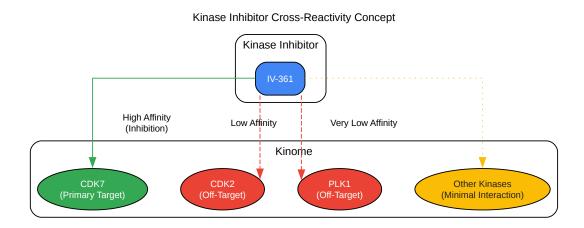
Procedure:

- Assay Principle: The assay measures the amount of a specific kinase that binds to the immobilized ligand in the presence of the test compound.
- Competition: The DNA-tagged kinase is incubated with the immobilized ligand and a single concentration of **IV-361**.
- Equilibration: The mixture is allowed to reach equilibrium.
- Washing: Unbound kinase is washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its DNA tag using qPCR.
- Data Analysis: The results are typically expressed as a percentage of the control (DMSO). A
 lower percentage indicates stronger binding of the test compound to the kinase. For
 compounds showing significant binding, a full dose-response curve is generated to
 determine the dissociation constant (Kd).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts and processes described, the following diagrams have been generated using Graphviz (DOT language).



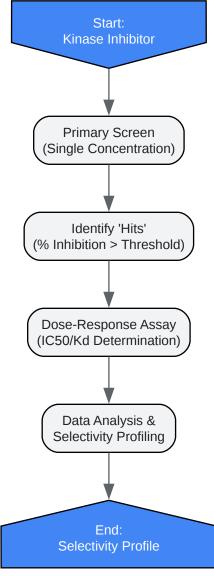


Click to download full resolution via product page

Caption: Conceptual diagram of IV-361's kinase selectivity.



Workflow for Kinase Selectivity Profiling



Click to download full resolution via product page

Caption: A typical experimental workflow for determining kinase inhibitor selectivity.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Oral Derivative UD-017, a Highly Selective CDK7 Inhibitor, Exhibits Anticancer Activity by Inducing Cell-Cycle Arrest and Apoptosis in Human Colorectal Cancer [jstage.jst.go.jp]
- 3. ASCO American Society of Clinical Oncology [asco.org]
- To cite this document: BenchChem. [Unveiling the Kinase Selectivity Profile of IV-361: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8210087#cross-reactivity-of-iv-361-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com